Pentafluorophenyl methacrylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Methacrylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

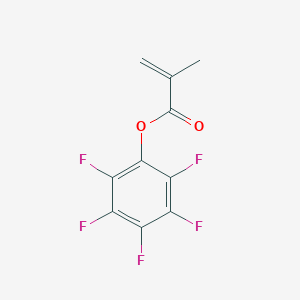

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F5O2/c1-3(2)10(16)17-9-7(14)5(12)4(11)6(13)8(9)15/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJWSVFNELSKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

111886-03-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,3,4,5,6-pentafluorophenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111886-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00159784 | |

| Record name | Pentafluorophenylmethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13642-97-2 | |

| Record name | Pentafluorophenylmethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013642972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorophenylmethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenyl Methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentafluorophenyl Methacrylate: A Versatile Platform for Advanced Drug Delivery and Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl methacrylate (B99206) (PFMA) has emerged as a monomer of significant interest in the field of polymer chemistry, particularly for applications in the biomedical and pharmaceutical sciences. Its unique chemical properties, most notably the highly reactive pentafluorophenyl (PFP) ester group, position it as a powerful building block for the synthesis of advanced functional polymers. This guide provides a comprehensive overview of PFMA, its polymerization, and its applications in drug delivery and bioconjugation, with a focus on the technical details relevant to researchers in these fields.

Core Properties of Pentafluorophenyl Methacrylate

This compound is a colorless liquid at room temperature. The PFP ester acts as an activated group, making the monomer and its corresponding polymer, poly(this compound) (PPFMA), highly susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₅F₅O₂ | [1] |

| Molecular Weight | 252.14 g/mol | [1] |

| Density | 1.394 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.438 | [2][3] |

| Boiling Point | 56 °C at 3 Torr | [3] |

| Flash Point | 77.8 °C | [2] |

| Appearance | Clear, colorless liquid |

Synthesis and Polymerization

The synthesis of functional polymers from PFMA is typically a two-step process involving the polymerization of the monomer followed by post-polymerization modification. This approach is highly advantageous as it allows for the creation of a diverse library of functional polymers from a single, well-defined parent polymer.[4]

Synthesis of this compound Monomer

The most common method for synthesizing PFMA is the direct esterification of pentafluorophenol (B44920) with methacryloyl chloride.[4] This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

Materials: Pentafluorophenol, methacryloyl chloride, triethylamine (TEA), dry dichloromethane (B109758).

-

Procedure:

-

Dissolve pentafluorophenol (1.0 eq) and TEA (1.1 eq) in dry dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add methacryloyl chloride (0.95-1.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

The precipitated triethylamine hydrochloride is removed by filtration.

-

The filtrate is washed with aqueous solutions to remove any remaining impurities.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the PFMA monomer.[5]

-

Polymerization of this compound

Controlled radical polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are widely employed to synthesize well-defined PPFMA with controlled molecular weights and low polydispersity indices (PDI).[4][6]

Experimental Protocol: RAFT Polymerization of this compound

-

Materials: this compound (PFMA), a suitable chain transfer agent (CTA) (e.g., 4-cyanopentanoic acid dithiobenzoate), an initiator (e.g., 2,2′-azobis(2-methylpropionitrile), AIBN), and an appropriate solvent (e.g., dioxane).

-

Procedure:

-

In a Schlenk tube, dissolve PFMA, the CTA, and AIBN in the chosen solvent.

-

The molar ratio of monomer to CTA ([M]₀:[CTA]₀) and CTA to initiator ([CTA]₀:[I]₀) is crucial for controlling the polymerization.

-

Deoxygenate the solution by several freeze-pump-thaw cycles.

-

Place the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 75 °C) to initiate polymerization.[7][8]

-

Monitor the reaction progress over time by taking aliquots and analyzing them using techniques such as ¹⁹F NMR spectroscopy to determine monomer conversion.[8]

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry it under vacuum to obtain pure PPFMA.

-

The following table summarizes typical conditions and outcomes for the RAFT polymerization of PFMA:

| [M]₀:[CTA]₀ | [CTA]₀:[I]₀ | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |

| 200 | 10 | 75 | - | up to 30,200 | < 1.2 | [7][8] |

| - | 8 | 90 | - | up to 10,000 | - | [7][8] |

| - | - | - | - | up to 17,000 | < 1.2 | [4][6] |

Post-Polymerization Modification: A Gateway to Functionality

The true power of PPFMA lies in its ability to serve as a reactive scaffold for post-polymerization modification. The PFP ester side chains are highly efficient leaving groups that readily react with primary amines to form stable amide bonds.[4] This allows for the straightforward introduction of a wide array of functional moieties.

References

- 1. scispace.com [scispace.com]

- 2. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 6. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]

- 7. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of Pentafluorophenyl Methacrylate (PFPMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl methacrylate (B99206) (PFPMA) is a crucial activated ester monomer extensively utilized in the synthesis of functional polymers. Its high reactivity towards nucleophiles, particularly primary amines, allows for straightforward post-polymerization modification, making it an invaluable building block for creating a diverse range of polymeric materials. This versatility has led to its widespread use in biomedical applications, including the development of drug delivery systems, functional surfaces for cell adhesion control, and responsive nanomaterials. The pentafluorophenyl ester group provides a stable yet reactive handle for the conjugation of biomolecules, such as peptides and drugs, under mild conditions. This technical guide provides a comprehensive overview of the core synthesis of the PFPMA monomer, including detailed experimental protocols, quantitative data, and visual workflows to aid researchers in its efficient and reliable preparation.

Core Synthesis of Pentafluorophenyl Methacrylate

The most prevalent and well-established method for synthesizing PFPMA is through the esterification of pentafluorophenol (B44920) with methacryloyl chloride.[1] This acylation reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

Experimental Protocols

Below are detailed methodologies for the synthesis of PFPMA, compiled from established literature procedures.

Protocol 1: Synthesis in Dichloromethane (B109758)

This protocol is adapted from a modified literature procedure for the synthesis of PFPMA.[2]

Materials:

-

Pentafluorophenol

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Demineralized water

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve pentafluorophenol (15.0 g, 81.5 mmol) in dry dichloromethane (150 mL) in a suitable reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (12.5 mL, 89.6 mmol, 1.1 equivalents).

-

Add methacryloyl chloride (7.5 mL, 77.0 mmol, 0.95 equivalents) dropwise to the mixture over 5 minutes.

-

Allow the reaction mixture to stir overnight while gradually warming to room temperature.

-

Remove the precipitated triethylamine hydrochloride salt by filtration.

-

Wash the filtrate with demineralized water (3 x 50 mL).

-

Dry the combined organic phase over magnesium sulfate (MgSO₄).

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Further purification can be achieved by flash chromatography.

Protocol 2: Synthesis in Diethyl Ether

This protocol is based on the synthesis of the analogous pentafluorophenyl acrylate (B77674) (PFPA) and can be adapted for PFPMA.[3]

Materials:

-

Pentafluorophenol

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous Diethyl ether

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether (40-60 °C)

Procedure:

-

In a two-neck round-bottomed flask under a nitrogen supply, dissolve pentafluorophenol (10g, 54.3 mmol, 1 equivalent) and triethylamine (6.6g, 65.2 mmol, 1.2 equivalents) in 100 mL of dry diethyl ether.

-

Cool the mixture in an ice bath.

-

Add methacryloyl chloride (1.2 equivalents) dropwise to the cooled solution. A white suspension of triethylamine hydrochloride will form immediately.

-

Remove the ice bath and stir the suspension overnight at ambient temperature under a nitrogen atmosphere.

-

Filter the mixture to remove the precipitated triethylamine hydrochloride salt and wash the solid with diethyl ether.

-

Evaporate the solvent from the filtrate to obtain the crude product as a yellow liquid.

-

Purify the crude product using column chromatography with silica gel, eluting with petroleum ether (40-60 °C).

-

Collect the appropriate fractions and remove the solvent by rotary evaporation to obtain the pure PFPMA monomer.

Data Presentation

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 (in DCM)[2] | Protocol 2 (in Diethyl Ether, adapted for PFPMA)[3] | Representative Batch Synthesis[1] |

| Reactant 1 | Pentafluorophenol | Pentafluorophenol | Pentafluorophenol |

| Reactant 2 | Methacryloyl chloride | Methacryloyl chloride | Methacryloyl Chloride |

| Base | Triethylamine (TEA) | Triethylamine (TEA) | Triethylamine (TEA) |

| Solvent | Anhydrous Dichloromethane | Anhydrous Diethyl ether | Anhydrous Dichloromethane |

| Stoichiometry (PFP:MAC:TEA) | 1.06 : 1 : 1.16 | 1 : 1.2 : 1.2 | Not Specified |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | Overnight | Overnight | ~12-24 hours |

| Purification Method | Filtration, Washing, Flash Chromatography | Filtration, Washing, Column Chromatography | Filtration, Washing, Flash Chromatography |

| Reported Yield | Not explicitly stated for PFPMA | 52% (for PFPA) | ~70-95% |

Mandatory Visualizations

Experimental Workflow for PFPMA Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound monomer.

Caption: General workflow for the synthesis of PFPMA monomer.

Logical Relationship of Synthesis Parameters

This diagram illustrates the key relationships and considerations for a successful PFPMA synthesis.

Caption: Key factors influencing the synthesis of PFPMA.

Application Pathway in Drug Development

PFPMA is a precursor to polymers that are widely used in drug delivery applications. The following diagram shows a simplified pathway from the monomer to a polymer-drug conjugate.

Caption: From PFPMA monomer to a polymer-drug conjugate.

References

Pentafluorophenyl methacrylate chemical properties.

An In-depth Technical Guide to Pentafluorophenyl Methacrylate (B99206) (PFPMA) for Advanced Drug Development

Introduction

Pentafluorophenyl methacrylate (PFPMA) is a functional monomer that has become a cornerstone in the synthesis of advanced polymers for biomedical and pharmaceutical applications. Its core utility lies in the pentafluorophenyl (PFP) ester group, a highly reactive moiety that acts as an excellent leaving group when subjected to nucleophilic attack. This "active ester" chemistry allows for efficient and versatile post-polymerization modification, enabling the straightforward conjugation of small molecules, peptides, proteins, and other targeting ligands to a polymer backbone under mild conditions.

This guide provides a comprehensive overview of the chemical properties, polymerization kinetics, and functionalization protocols for PFPMA. It is intended for researchers, chemists, and drug development professionals seeking to leverage PFPMA-based polymers as scaffolds for creating sophisticated drug delivery systems, bioconjugates, and functional biomaterials. The polymer derived from this monomer, poly(this compound) (PPFPMA), offers superior hydrolytic stability and broader solubility in organic solvents compared to traditional active ester polymers like those based on N-hydroxysuccinimide (NHS) esters, making it a highly advantageous platform for complex macromolecular engineering.[1]

Physicochemical Properties of PFPMA Monomer

The physical and chemical characteristics of the PFPMA monomer are fundamental to its handling, polymerization, and reactivity. The monomer is a clear, colorless liquid known for its hydrophobic nature and low refractive index.[2] A summary of its key quantitative properties is provided in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₅F₅O₂ | [3][4][5] |

| Molecular Weight | 252.14 g/mol | [3][4][5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Density | 1.394 g/mL at 25 °C | [3][5] |

| Boiling Point | 56 °C at 3 Torr (mmHg) | [3] |

| Refractive Index (n₂₀/D) | 1.438 | [3][5] |

| Flash Point | 77 °C | [3] |

| Storage Temperature | 2-8°C | [3][5] |

Core Reactivity and Polymerization

The chemical behavior of PFPMA is dominated by two key features: the polymerizable methacrylate group and the highly reactive PFP ester side chain.

Polymerization

PFPMA can be polymerized using various techniques. While conventional free-radical polymerization can be used, controlled radical polymerization methods are preferred to synthesize well-defined polymers with controlled molecular weights and low polydispersity indices (Đ < 1.2).[5] Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is the most common and effective method for this purpose.[5][7] RAFT polymerization allows for the synthesis of homopolymers, block copolymers, and other complex architectures, providing a versatile platform for creating functional materials.[5]

The workflow for creating a functional polymer using PFPMA typically involves RAFT polymerization followed by post-polymerization modification, as illustrated in the diagram below.

Caption: Workflow from PFPMA monomer to a functional bioconjugate.

Post-Polymerization Modification: The Active Ester Reaction

The PFP ester is highly susceptible to nucleophilic substitution by primary and secondary amines.[1] This reaction, often referred to as aminolysis, is efficient and proceeds under mild conditions, typically at room temperature or slightly elevated temperatures (45-50 °C) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA).[8][9] The reaction results in the formation of a stable amide bond, covalently linking the amine-containing molecule to the polymer backbone, and releasing pentafluorophenol (B44920) as a byproduct. This high reactivity and specificity make PPFPMA an ideal scaffold for creating libraries of functional polymers for screening in drug delivery and other biomedical applications.

Caption: Aminolysis reaction of a PPFPMA side chain with a primary amine.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and functionalization of PFPMA-based polymers, adapted from peer-reviewed literature.

Protocol for RAFT Polymerization of PFPMA

This protocol describes the synthesis of poly(this compound) (PPFPMA) using 2,2′-azobis(2-methylpropionitrile) (AIBN) as the initiator and a suitable chain-transfer agent (CTA) in dioxane.[3][8]

Materials:

-

This compound (PFPMA) monomer

-

4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid (or other suitable CTA)

-

2,2′-azobis(2-methylpropionitrile) (AIBN) initiator

-

Anhydrous dioxane (solvent)

-

Schlenk tube with a magnetic stir bar

-

Vacuum line and nitrogen/argon source

Procedure:

-

Reagent Preparation: In a Schlenk tube, add the PFPMA monomer (e.g., 1.4 g, 5.56 mmol), the RAFT CTA, and AIBN. A typical molar ratio for [Monomer]:[CTA]:[Initiator] is 200:1:0.1.

-

Solvent Addition: Add anhydrous dioxane to achieve the desired monomer concentration (e.g., 2 M).

-

Degassing: Seal the Schlenk tube and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

-

Polymerization: After the final thaw cycle, backfill the tube with an inert gas (nitrogen or argon) and place it in a preheated oil bath at the desired temperature (typically 70-80 °C, e.g., 75 °C).[3][8]

-

Reaction Monitoring: The reaction can be monitored by taking aliquots at different time points and analyzing them via ¹H NMR for monomer conversion or via Size Exclusion Chromatography (SEC) for molecular weight evolution.

-

Termination: To stop the polymerization, remove the Schlenk tube from the oil bath, plunge it into an ice bath, and expose the solution to air.

-

Purification: Precipitate the resulting polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as ice-cold diethyl ether or a hexane/ether mixture. Recover the precipitated polymer by filtration or centrifugation and dry under vacuum.

Protocol for Post-Polymerization Modification (Aminolysis)

This protocol details the functionalization of the PPFPMA active ester polymer with a primary amine-containing molecule.[3][8]

Materials:

-

PPFPMA polymer

-

Amine-functionalized molecule (e.g., 1-amino-2-propanol, a drug molecule, or a peptide)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Reaction vessel with a magnetic stir bar

-

Nitrogen/argon atmosphere

Procedure:

-

Polymer Dissolution: Dissolve the PPFPMA polymer (e.g., 100 mg) in anhydrous DMF inside a reaction vessel under an inert atmosphere.

-

Reagent Addition: Add the amine-functionalized molecule (typically 1.5 to 2.0 equivalents relative to the PFP ester units) to the solution.

-

Base Addition: Add the base, TEA (an equivalent amount to the amine), to the reaction mixture. The base acts as a scavenger for the pentafluorophenol byproduct.

-

Reaction: Stir the reaction mixture at a specified temperature (e.g., 45-50 °C) for a set duration (e.g., 20 hours).[8][9]

-

Reaction Monitoring: The conversion can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the characteristic signals from the PFP ester groups.[9]

-

Purification: Upon completion, precipitate the functionalized polymer in a non-solvent (e.g., ice-cold diethyl ether). For biological applications, further purification by dialysis against an appropriate solvent (e.g., water) is recommended to remove all small-molecule impurities, followed by lyophilization to obtain the final product.[8]

Applications in Drug Development

The versatility of PPFPMA-based polymers makes them highly valuable in drug development. Key applications include:

-

Drug Conjugation: Active ester polymers serve as scaffolds to attach therapeutic agents, forming polymer-drug conjugates that can improve drug solubility, stability, and pharmacokinetic profiles.

-

Targeted Delivery: By conjugating targeting ligands (e.g., antibodies, peptides, or small molecules) to the polymer backbone, drug delivery systems can be designed to accumulate specifically at disease sites, such as tumors, reducing off-target toxicity.

-

Responsive Nanocarriers: PPFPMA can be copolymerized with other functional or stimuli-responsive monomers to create nanocarriers (e.g., micelles or nanogels) that release their payload in response to specific biological triggers like pH or redox potential.[1]

-

Surface Modification: The reactive nature of PPFPMA brushes allows for the functionalization of surfaces to create biocompatible coatings, anti-fouling materials, or platforms for biosensing.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pentafluorophenyl-based single-chain polymer nanoparticles as a versatile platform towards protein mimicry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00922A [pubs.rsc.org]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

An In-depth Technical Guide to Pentafluorophenyl Methacrylate (CAS 13642-97-2) for Researchers in Drug Development

For researchers, scientists, and drug development professionals, Pentafluorophenyl Methacrylate (B99206) (PFMA) has emerged as a critical monomer for the synthesis of advanced functional polymers. Its unique reactivity and the versatility of the resulting polymers make it an invaluable tool in the development of sophisticated drug delivery systems, bioconjugates, and functional biomaterials.

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of PFMA, with a focus on its utility in drug development. All quantitative data is presented in easily digestible tables, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts discussed.

Core Properties of Pentafluorophenyl Methacrylate

This compound is a colorless to light yellow liquid that serves as a versatile building block in polymer chemistry. Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13642-97-2 | [1][2][3] |

| Molecular Formula | C₁₀H₅F₅O₂ | [1][2] |

| Molecular Weight | 252.14 g/mol | [1][2] |

| Density | 1.394 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.438 | [1] |

| Boiling Point | 239.3 °C at 760 mmHg | [3] |

| Flash Point | 77.8 °C (172.0 °F) | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity | ≥95% | [1] |

| Inhibitor | MEHQ | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[5] Proper safety precautions should be taken when handling this chemical.

| Hazard Statement | Precautionary Statement | Reference(s) |

| H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | |

| H319: Causes serious eye irritation | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| H317: May cause an allergic skin reaction | P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |

Polymerization of this compound

Poly(this compound) (PPFMA) is a highly versatile precursor for functional polymers due to the ability of the pentafluorophenyl ester side chains to react with a wide range of nucleophiles.[7] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for synthesizing well-defined PPFMA with controlled molecular weight and low dispersity.[8][9][10]

Experimental Protocol: RAFT Polymerization of PFMA

This protocol describes a typical RAFT polymerization of PFMA to synthesize a well-defined homopolymer.

Materials:

-

This compound (PFMA), inhibitor removed

-

Chain transfer agent (CTA), e.g., 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid

-

Initiator, e.g., 2,2'-azoisobutyronitrile (AIBN)

-

Anhydrous solvent, e.g., 1,4-dioxane

-

Schlenk tube

-

Nitrogen or Argon source

-

Magnetic stirrer and heating block

Procedure:

-

To a Schlenk tube, add the desired amounts of PFMA, CTA, and AIBN.

-

Add the anhydrous solvent to achieve the desired monomer concentration (e.g., 2 M).[8]

-

Seal the Schlenk tube and degas the solution by performing three freeze-pump-thaw cycles.

-

Backfill the tube with nitrogen or argon.

-

Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (e.g., 70-90 °C) and stir.[8][9]

-

Monitor the polymerization progress by taking aliquots at different time points and analyzing them by ¹H NMR or size-exclusion chromatography (SEC).

-

Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or diethyl ether).

-

Collect the polymer by filtration or centrifugation and dry it under vacuum.

Post-Polymerization Modification of PPFMA

The true power of PPFMA lies in its ability to undergo efficient post-polymerization modification. The pentafluorophenyl ester groups are highly reactive towards primary and secondary amines, allowing for the straightforward synthesis of a diverse library of functional polymers.[11] This is a key step in creating polymers for drug delivery, where specific functionalities such as targeting ligands, imaging agents, or drugs can be attached.

Experimental Protocol: Amination of PPFMA

This protocol outlines a general procedure for the amination of a PPFMA homopolymer.

Materials:

-

Poly(this compound) (PPFMA)

-

Amine-containing molecule (e.g., a drug, targeting ligand, or functional small molecule)

-

Anhydrous solvent (e.g., dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF))

-

Base (optional, e.g., triethylamine (B128534) (TEA))

-

Reaction vessel

-

Magnetic stirrer

Procedure:

-

Dissolve the PPFMA in the anhydrous solvent in a reaction vessel.

-

In a separate vial, dissolve the amine-containing molecule in the same solvent.

-

Add the amine solution to the PPFMA solution. An excess of the amine is often used to ensure complete conversion.

-

If necessary, add a base like triethylamine to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified period (typically a few hours to overnight).

-

Monitor the reaction progress by techniques such as FTIR (disappearance of the ester carbonyl stretch and appearance of an amide carbonyl stretch) or ¹⁹F NMR (disappearance of the pentafluorophenyl signals).

-

Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent.

-

Purify the polymer by repeated precipitation or dialysis to remove unreacted starting materials and byproducts.

-

Dry the final functionalized polymer under vacuum.

Applications in Drug Development

The versatility of PPFMA-based polymers makes them highly attractive for various applications in drug development, including the creation of polymer-drug conjugates, stimuli-responsive nanoparticles, and functional coatings for medical devices.

Bioconjugation

Pentafluorophenyl esters are more resistant to hydrolysis than the commonly used N-hydroxysuccinimide (NHS) esters, making them more efficient for bioconjugation reactions in aqueous environments.[12][13] This allows for the covalent attachment of polymers to proteins, peptides, and other biomolecules with high efficiency.

This protocol provides a general method for conjugating a PFP ester-activated molecule to a protein.[14]

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

-

PFP ester-activated molecule

-

Anhydrous aprotic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., Tris buffer, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.

-

Immediately before use, dissolve the PFP ester-activated molecule in a minimal amount of the anhydrous solvent to create a stock solution.

-

Add a molar excess of the PFP ester solution to the protein solution while gently mixing. The optimal molar ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

-

Quench the reaction by adding the quenching buffer to scavenge any unreacted PFP esters.

-

Purify the protein-conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.

-

Characterize the conjugate to determine the degree of labeling.

Cellular Uptake and Drug Delivery

Polymers derived from PFMA can be designed to self-assemble into nanoparticles that can encapsulate therapeutic agents. The surface of these nanoparticles can be functionalized with targeting ligands to facilitate receptor-mediated endocytosis, a process by which cells internalize molecules by the inward budding of their plasma membrane.[15][16][17]

The general mechanism of receptor-mediated endocytosis involves the binding of a ligand on the nanoparticle surface to a specific receptor on the cell surface.[15][16] This binding event triggers the formation of a clathrin-coated pit, which then invaginates and pinches off to form an intracellular vesicle containing the nanoparticle.[18] This vesicle then traffics through the endo-lysosomal pathway, and the encapsulated drug can be released in response to the acidic environment of the endosomes or lysosomes.[19][20]

References

- 1. 五氟苯基甲基丙烯酸酯 contains MEHQ as inhibitor, 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. labproinc.com [labproinc.com]

- 5. Pentafluorophenylmethacrylate | C10H5F5O2 | CID 193480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. precisepeg.com [precisepeg.com]

- 15. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Overviews on the cellular uptake mechanism of polysaccharide colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Poly(pentafluorophenyl methacrylate): A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, properties, and applications of Poly(pentafluorophenyl methacrylate) (PPFPMA), a versatile polymer platform for advanced material design and drug delivery systems.

Poly(this compound) (PPFPMA) has emerged as a highly valuable and versatile polymer in the fields of materials science and drug development. Its unique chemical properties, particularly the highly reactive pentafluorophenyl (PFP) ester side chains, make it an ideal precursor for the synthesis of a wide array of functional polymers through post-polymerization modification. This guide provides a comprehensive overview of the fundamental principles of PPFPMA, including its synthesis, key properties, and diverse applications, with a focus on its relevance to researchers and professionals in the pharmaceutical and biotechnology sectors.

Synthesis of Poly(this compound)

The synthesis of well-defined PPFPMA is crucial for its subsequent application. Controlled radical polymerization techniques are predominantly employed to achieve polymers with specific molecular weights and narrow molecular weight distributions (low polydispersity index, Đ).

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization is the most common and effective method for synthesizing well-defined PPFPMA.[1][2][3] This technique allows for precise control over the polymer's molecular weight and architecture.[3] The polymerization is typically carried out using a chain transfer agent (CTA), a radical initiator, and the pentafluorophenyl methacrylate (B99206) (PFPMA) monomer in a suitable solvent.[3]

A typical experimental setup for the RAFT polymerization of PFPMA is depicted below:

Experimental Protocol: RAFT Polymerization of this compound (PFMA) [3]

-

Materials:

-

This compound (PFMA) (monomer)

-

4-Cyano-4-(thiobenzoyl)sulfanyl)pentanoic acid (CTA)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

-

Procedure:

-

In a Schlenk tube, dissolve the PFPMA monomer, CTA, and AIBN initiator in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.1.[3] The monomer concentration is generally around 1.8 M.[3]

-

De-gas the solution by performing three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Place the sealed Schlenk tube in a preheated oil bath at 75°C to initiate the polymerization.

-

Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them using ¹H NMR and ¹⁹F NMR spectroscopy to determine the monomer conversion.

-

Once the desired conversion is reached, quench the reaction by immersing the Schlenk tube in an ice bath and exposing the contents to air.

-

Purify the resulting polymer by precipitation into a suitable non-solvent, such as cold methanol (B129727) or diethyl ether.

-

Dry the purified poly(this compound) under vacuum.

-

Other Polymerization Techniques

While RAFT is the most prevalent method, other polymerization techniques can also be employed for PPFPMA synthesis:

-

Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization technique that offers good control over the polymer architecture.[3]

-

Free Radical Polymerization: Conventional free radical polymerization using an initiator like AIBN can also be used to synthesize PPFPMA.[4][5] However, this method offers less control over the molecular weight and polydispersity compared to controlled radical polymerization techniques.[5]

Properties of Poly(this compound)

PPFPMA possesses a unique combination of properties that make it a highly attractive material for various applications.

Chemical Properties

The most significant chemical feature of PPFPMA is the presence of the pentafluorophenyl ester side groups. These groups act as highly efficient activated esters, making the polymer susceptible to nucleophilic attack.[4][5] This reactivity is the cornerstone of its use as a precursor for functional polymers via post-polymerization modification.

-

Reactivity towards Nucleophiles: PPFPMA readily reacts with a wide range of nucleophiles, particularly primary and secondary amines, to form stable amide bonds.[1][4] This reaction is typically fast and proceeds with high conversion rates.[1] It can also react with alcohols via transesterification, although this reaction is generally slower.[6]

-

Hydrolytic Stability: Compared to other active ester polymers like those based on N-hydroxysuccinimide, PPFPMA exhibits greater hydrolytic stability, which is advantageous for reactions conducted in the presence of water.[4]

Physical Properties

The physical properties of PPFPMA can be tailored by controlling its molecular weight and copolymerizing it with other monomers.

| Property | Typical Value/Description | Reference(s) |

| Appearance | White solid | [5] |

| Molecular Weight (Mn) | Can be controlled; values up to 17,000 g/mol reported. | [7] |

| Polydispersity (Đ) | Typically low (Đ < 1.2) when synthesized by RAFT. | [7] |

| Refractive Index | Low, in the range of 1.3 to 1.4. | [5] |

| Thermal Stability | Copolymers can exhibit high thermal stability (e.g., ~370°C). | [8] |

| Solubility | Soluble in a range of organic solvents. | [4] |

Post-Polymerization Modification of PPFPMA

The true power of PPFPMA lies in its utility as a scaffold for creating a diverse library of functional polymers through post-polymerization modification. This strategy allows for the introduction of a wide variety of functional groups that may not be compatible with direct polymerization conditions.[1]

Aminolysis: Reaction with Amines

The reaction of PPFPMA with primary amines is a robust and widely used method for creating functional polymethacrylamides.[1][9] This reaction is highly efficient and can be used to attach a vast array of molecules, including small molecules, peptides, and drugs.

Experimental Protocol: Post-Polymerization Modification of PPFPMA with an Amine [2][10]

-

Materials:

-

Poly(this compound) (PPFPMA)

-

Primary amine (e.g., 1-amino-2-propanol)

-

Dry dimethylformamide (DMF) (solvent)

-

Triethylamine (B128534) (Et₃N) (base)

-

Ice-cold diethyl ether (non-solvent for precipitation)

-

-

Procedure:

-

Dissolve the PPFPMA in dry DMF.

-

Add the primary amine (e.g., 2 equivalents relative to the PFP ester groups) and a base such as triethylamine (e.g., 2 equivalents) to the solution.

-

Stir the reaction mixture at an elevated temperature (e.g., 50°C) for a sufficient period (e.g., 20 hours) to ensure complete reaction.

-

Isolate the functionalized polymer by precipitation into a non-solvent like ice-cold diethyl ether.

-

Further purify the polymer by dialysis against water to remove any unreacted starting materials and byproducts.

-

Obtain the final, purified functional polymer by lyophilization.

-

Applications in Drug Development and Research

The versatility of PPFPMA makes it a powerful tool in the development of advanced materials for biomedical applications, particularly in drug delivery and bioconjugation.

-

Polymer-Drug Conjugates: PPFPMA serves as an excellent precursor for the synthesis of polymer-drug conjugates.[2] By reacting PPFPMA with drugs containing amine functionalities, therapeutically active polymers can be created. A notable example is the synthesis of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), a well-established polymer carrier for drug delivery, through the modification of PPFPMA.[2][10]

-

Functional Surfaces and Nanoparticles: PPFPMA can be used to create functional surfaces and nanoparticles.[5][11] For instance, polymer brushes of PPFPMA can be modified to create surfaces with specific functionalities.[1] Furthermore, block copolymers containing PPFPMA can self-assemble into nano-objects like micelles and vesicles, which can be subsequently functionalized for targeted drug delivery.[11][12]

-

Stimuli-Responsive Materials: By choosing appropriate amine-containing molecules for post-polymerization modification, stimuli-responsive materials can be developed.[12] For example, incorporating redox-sensitive linkages allows for the creation of nanoparticles that release their payload in response to the reductive environment inside cells.[11][12]

-

Bioconjugation: The reactive nature of PPFPMA facilitates the conjugation of biomolecules such as peptides and proteins, enabling the creation of advanced biomaterials for tissue engineering and diagnostics.

Conclusion

Poly(this compound) stands out as a remarkably versatile and powerful platform in polymer chemistry. Its straightforward synthesis via controlled radical polymerization, coupled with its highly efficient post-polymerization modification capabilities, provides researchers and drug development professionals with a robust toolbox for creating a vast array of functional materials. The ability to precisely tailor the chemical and physical properties of PPFPMA-derived polymers opens up exciting possibilities for the development of next-generation drug delivery systems, advanced biomaterials, and innovative therapeutic strategies. As research in this area continues to expand, the applications of PPFPMA are poised to make significant contributions to the fields of medicine and materials science.

References

- 1. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. RAFT Polymerization of this compound: Preparation of Reactive Linear Diblock Copolymers | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scispace.com [scispace.com]

- 12. zenodo.org [zenodo.org]

The Ascendancy of Pentafluorophenyl Esters: An In-depth Technical Guide to their Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Pentafluorophenyl (PFP) esters have emerged as a superior class of reagents for amide bond formation, a critical reaction in bioconjugation, peptide synthesis, and drug development.[1] Their heightened reactivity and enhanced stability in aqueous environments compared to traditional activating groups, such as N-hydroxysuccinimide (NHS) esters, make them the reagent of choice for efficient and reproducible covalent modification of amine-containing molecules.[2][3] This technical guide provides a comprehensive examination of the core principles governing PFP ester reactivity, detailed experimental protocols, and quantitative data to empower researchers in leveraging this powerful chemical tool.

Core Principles: The Chemistry of PFP Esters

Pentafluorophenyl esters are active esters formed from a carboxylic acid and pentafluorophenol (B44920).[4] The key to their exceptional performance lies in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring.[4][5] This property renders the carbonyl carbon of the ester highly electrophilic and, therefore, highly susceptible to nucleophilic attack by primary and secondary amines.[2][4] The subsequent formation of a stable amide bond is facilitated by the excellent leaving group potential of the pentafluorophenolate anion.[1][5]

The reaction proceeds through a nucleophilic acyl substitution mechanism, initiated by the attack of the amine's lone pair of electrons on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the pentafluorophenolate anion and yielding the stable amide product.[2]

Factors Influencing Reactivity:

Several key parameters govern the rate and efficiency of the reaction between PFP esters and amines:

-

Nucleophilicity of the Amine: The inherent reactivity of the amine is a primary determinant of the reaction rate. Primary aliphatic amines, being more nucleophilic and less sterically hindered, generally react faster than secondary amines.[2] Aromatic amines are less nucleophilic and thus exhibit slower reaction kinetics.[2]

-

pH: The reaction is pH-dependent. A pH range of 7.2 to 8.5 is generally optimal for reactions with primary amines, as the amine groups are sufficiently deprotonated and nucleophilic to react efficiently.[6][7] Higher pH levels can accelerate the competing hydrolysis reaction.[6]

-

Solvent: PFP esters are typically dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being introduced to the aqueous reaction mixture containing the amine.[2][8] The choice of solvent can impact the solubility of the reactants and the overall reaction rate.[2]

-

Temperature: Reactions are commonly conducted at room temperature (20–25°C) or at 4°C for thermally sensitive biomolecules.[2][7] While higher temperatures can increase the reaction rate, they also accelerate the rate of hydrolysis.[2]

Quantitative Data Presentation: A Comparative Overview

PFP esters consistently demonstrate superior performance in terms of both reaction kinetics and stability when compared to other active esters. The following tables summarize key quantitative and qualitative data.

Table 1: Comparative Reaction Rates of Active Esters

| Active Ester | Relative Coupling Rate | Reference |

| Pentafluorophenyl (PFP) Ester (OPFP) | 111 | [1][9] |

| Pentachlorophenyl (PCP) Ester (OPCP) | 3.4 | [1][9] |

| p-Nitrophenyl (Np) Ester (ONp) | 1 | [1][9] |

Table 2: Comparative Stability and Reactivity of PFP vs. NHS Esters

| Parameter | Pentafluorophenyl (PFP) Ester | N-hydroxysuccinimide (NHS) Ester | Key Advantage of PFP Ester |

| Hydrolytic Stability | Significantly more stable in aqueous solutions.[10] One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart in aqueous acetonitrile.[10] | Prone to rapid hydrolysis, especially as pH increases.[3][5] The half-life can range from hours at pH 7 to minutes at pH 8.5.[3][5] | Higher resistance to hydrolysis allows for longer reaction times, better reproducibility, and potentially higher yields as more of the reagent is available to react with the target amine.[10] |

| Reactivity towards Aminolysis | Highly reactive due to the excellent pentafluorophenolate leaving group.[3][4] | Reactive, but the leaving group is less effective than pentafluorophenolate. | The combination of high reactivity and stability ensures a higher probability of the desired amine reaction over the competing hydrolysis.[3] |

| Optimal Reaction pH | Typically between 7.2 and 8.5.[6][10] Some sources suggest a slightly higher optimal pH than for NHS esters.[10] | Generally optimal between 7.2 and 8.5.[10] However, the rate of hydrolysis increases significantly at the higher end of this range.[10] | The broader effective pH range, coupled with higher stability, provides greater flexibility in experimental design.[10] |

| Byproduct | Pentafluorophenol (PFP-OH) | N-hydroxysuccinimide (NHS) | PFP-OH is reported to be less nucleophilic than NHS, reducing the likelihood of interference with the conjugation reaction.[3] |

| Selectivity | Can exhibit preferential reactivity with specific lysine (B10760008) residues, such as those on the light chain of antibodies, leading to more homogeneous conjugates.[3][10] | Generally less selective in its reaction with different lysine residues. | Potential for more site-specific and homogeneous bioconjugates.[3][10] |

Mandatory Visualizations

Experimental Protocols

The following are detailed methodologies for the preparation of PFP active esters and their subsequent use in amide bond formation.

Protocol 1: Synthesis of a PFP Ester from a Carboxylic Acid using a Carbodiimide Coupling Agent

This protocol describes a general method for the synthesis of PFP esters from a carboxylic acid.[1][11]

Materials:

-

Carboxylic acid (1.0 eq)

-

Pentafluorophenol (1.1 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve the carboxylic acid and pentafluorophenol in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the DCC or DIC to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) or diisopropylurea.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude PFP ester.

-

Purify the crude PFP ester by recrystallization or column chromatography.

Protocol 2: General Method for Protein Conjugation with a PFP Ester

This protocol outlines a general method for conjugating a PFP ester to a protein with available primary amines.[6][8]

Materials:

-

Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

-

Pentafluorophenyl (PFP) ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2]

-

Initiate the Conjugation: Slowly add the PFP ester stock solution to the stirring protein solution. The molar ratio of PFP ester to protein should be optimized for the specific application, typically ranging from 2:1 to 10:1.[7]

-

Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive biomolecules.[2][7]

-

Quench the Reaction: To stop the conjugation, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[5]

-

Purification: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).[5]

Protocol 3: Monitoring PFP Ester Hydrolytic Stability by HPLC

This protocol provides a method to determine the hydrolytic stability of a PFP ester in a specific aqueous buffer.[5][6]

Materials:

-

Pentafluorophenyl (PFP) ester

-

Anhydrous DMSO or DMF

-

Buffer of interest (e.g., PBS, pH 7.4)

-

HPLC system with a C18 column and a UV detector

-

Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF (e.g., 10 mM).

-

Initiate Hydrolysis: Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration (e.g., 1 mM) and temperature.

-

Time-course Analysis: At regular intervals, inject samples into the HPLC system.

-

Data Analysis: Monitor the decrease in the peak area of the PFP ester over time to determine its rate of hydrolysis and calculate its half-life in the specific buffer.

Conclusion

Pentafluorophenyl esters represent a powerful and versatile tool for researchers in the life sciences. Their enhanced reactivity, coupled with superior stability towards hydrolysis, translates into more efficient, reliable, and reproducible conjugation outcomes.[1] For professionals in drug development and various scientific disciplines, the adoption of PFP ester chemistry can accelerate the synthesis of peptides, bioconjugates, and other valuable molecules, ultimately advancing scientific discovery and the development of new therapeutics.[1][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Pentafluorophenol and its derivatives [en.highfine.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

Hydrolytic Stability of Pentafluorophenyl Methacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pentafluorophenyl methacrylate (B99206) (PFPMA) is a widely utilized monomer in the synthesis of functional and responsive polymers. The resulting poly(pentafluorophenyl methacrylate) (PPFMA) serves as a versatile platform for post-polymerization modification, enabling the introduction of a wide array of functionalities. A critical aspect of its utility, particularly in biomedical and drug delivery applications, is its hydrolytic stability. This technical guide provides a comprehensive overview of the hydrolytic stability of PFPMA-based polymers, including the mechanism of degradation, factors influencing stability, and detailed experimental protocols for its evaluation. While lauded for its superior stability compared to other active esters like N-hydroxysuccinimide (NHS) esters, it is crucial to understand the conditions under which hydrolysis can occur to ensure the efficacy and safety of PFPMA-based materials.[1]

Introduction

Polymers derived from this compound are classified as "active ester" polymers. The electron-withdrawing nature of the pentafluorophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack, facilitating reactions with primary and secondary amines to form stable amide bonds.[2] This reactivity is the cornerstone of their use in creating functional materials. However, this inherent reactivity also makes them susceptible to hydrolysis, the cleavage of the ester bond by water. The rate of this hydrolysis is a critical parameter, as it dictates the storage conditions, shelf-life, and ultimately the performance of PPFMA-based devices and formulations in aqueous environments. This guide will delve into the core aspects of PFPMA's hydrolytic stability.

Hydrolysis Mechanism

The hydrolysis of the pentafluorophenyl ester in PFPMA polymers proceeds via a base-catalyzed acyl substitution mechanism, often referred to as saponification. This process is significantly accelerated in basic conditions due to the increased concentration of the hydroxide (B78521) nucleophile.

The generally accepted mechanism involves the following steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the pentafluorophenyl ester. This results in the formation of a tetrahedral intermediate.

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.

-

Leaving Group Expulsion: This collapse leads to the expulsion of the pentafluorophenolate anion, which is a good leaving group due to the electron-withdrawing nature of the fluorine atoms.

-

Protonation: In the final step, the newly formed carboxylate anion is protonated by water or a hydronium ion to yield the carboxylic acid, and the pentafluorophenolate anion is protonated to form pentafluorophenol (B44920).

Under neutral or acidic conditions, water acts as the nucleophile. However, the reaction is significantly slower due to the lower nucleophilicity of water compared to the hydroxide ion.

Factors Influencing Hydrolytic Stability

Several factors can influence the rate of hydrolysis of PFPMA polymers:

-

pH: This is the most critical factor. The rate of hydrolysis increases significantly with increasing pH due to the higher concentration of hydroxide ions, which are potent nucleophiles.[2]

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.

-

Polymer Architecture: The local microenvironment of the pentafluorophenyl ester groups within the polymer matrix can affect their accessibility to water and hydroxide ions. For instance, a dense, hydrophobic polymer core may offer some protection against hydrolysis compared to a more open, hydrophilic structure.

-

Co-monomers: The presence of certain co-monomers can influence hydrolytic stability. For example, it has been reported that the copolymerization of PFPMA with hydrophilic methacrylamides can induce premature hydrolytic cleavage of the PFP ester.[3]

Quantitative Analysis of Hydrolytic Stability

Table 1: Hydrolysis Data for Poly(this compound) (Template)

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Analytical Method | Reference |

|---|---|---|---|---|---|

| 5.0 | 37 | Data Needed | Data Needed | HPLC, NMR | |

| 7.4 | 37 | Data Needed | Data Needed | HPLC, NMR | |

| 9.0 | 37 | Data Needed | Data Needed | HPLC, NMR | |

| 5.0 | 50 | Data Needed | Data Needed | HPLC, NMR | |

| 7.4 | 50 | Data Needed | Data Needed | HPLC, NMR |

| 9.0 | 50 | Data Needed | Data Needed | HPLC, NMR | |

Note: This table is a template. Specific values would need to be determined experimentally.

Experimental Protocols

The following sections outline detailed methodologies for the quantitative assessment of PFPMA hydrolysis.

General Experimental Workflow

A typical experimental workflow for evaluating the hydrolytic stability of PFPMA involves incubating the polymer in aqueous buffers at controlled pH and temperature, followed by periodic analysis of the polymer and the incubation medium.

Protocol 1: Quantification of PFPMA Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for monitoring the decrease in the PFPMA polymer and the increase of the hydrolysis product, pentafluorophenol, in the supernatant.

Materials:

-

Poly(this compound) (PPFMA) of known molecular weight and purity.

-

Aqueous buffers of desired pH (e.g., phosphate-buffered saline for pH 7.4, acetate (B1210297) buffer for pH 5.0, carbonate-bicarbonate buffer for pH 9.0).

-

Acetonitrile (B52724) (HPLC grade).

-

Trifluoroacetic acid (TFA).

-

Pentafluorophenol standard.

-

Reverse-phase HPLC system with a C18 column and a UV detector.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of PPFMA in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or dioxane) at a known concentration.

-

Incubation Setup: In separate vials, add a known volume of the PPFMA stock solution to a larger volume of the pre-warmed aqueous buffer to achieve the desired final polymer concentration. Ensure the organic solvent volume is minimal to avoid precipitation.

-

Incubation: Place the vials in a temperature-controlled incubator or water bath.

-

Sampling: At predetermined time intervals, withdraw an aliquot from each vial.

-

Sample Preparation for HPLC: Quench the hydrolysis by adding a small amount of acid (e.g., TFA) to the aliquot. If necessary, centrifuge the sample to pellet any precipitated polymer and analyze the supernatant.

-

HPLC Analysis: Inject the prepared sample into the HPLC system. Use a suitable gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) as the mobile phase. Monitor the elution of pentafluorophenol at an appropriate wavelength (e.g., 260 nm).

-

Quantification: Create a calibration curve using known concentrations of the pentafluorophenol standard. Use this curve to determine the concentration of pentafluorophenol in the experimental samples at each time point.

-

Data Analysis: Plot the concentration of pentafluorophenol versus time to determine the rate of hydrolysis. The rate of disappearance of the PFPMA ester can be inferred from the appearance of pentafluorophenol.

Protocol 2: In-situ Monitoring of PFPMA Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for monitoring the hydrolysis of PFPMA, as the fluorine signals of the pentafluorophenyl ester and the resulting pentafluorophenol are distinct.[5]

Materials:

-

Poly(this compound) (PPFMA).

-

Deuterated aqueous buffers (e.g., D₂O with phosphate (B84403) buffer salts).

-

Internal standard (e.g., trifluorotoluene).

-

NMR spectrometer equipped with a fluorine probe.

Procedure:

-

Sample Preparation: Dissolve a known amount of PPFMA in the deuterated buffer inside an NMR tube. Add a known amount of the internal standard.

-

NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature.

-

Time-course Monitoring: Acquire ¹⁹F NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the fluorine atoms of the PFPMA ester and the pentafluorophenol. The decrease in the integral of the PFPMA signals and the corresponding increase in the integral of the pentafluorophenol signal relative to the internal standard will allow for the determination of the hydrolysis rate.

-

Kinetic Analysis: Plot the natural logarithm of the concentration of the PFPMA ester (proportional to its integral) versus time. The slope of the resulting line will be the pseudo-first-order rate constant for the hydrolysis reaction.

Conclusion

Poly(this compound) exhibits commendable hydrolytic stability, a feature that underpins its widespread use in the development of advanced materials for biomedical and other applications. This stability, however, is not absolute and is highly dependent on the pH of the aqueous environment. A thorough understanding and quantitative characterization of its hydrolysis kinetics are paramount for the rational design of PFPMA-based systems with predictable performance and degradation profiles. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the hydrolytic stability of PFPMA polymers, thereby enabling the development of more robust and reliable materials for their intended applications.

References

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Copolymerization of Pentafluorophenylmethacrylate with Hydrophilic Methacrylamide Monomers Induces Premature Hydrolytic Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and post-polymerization modification of poly(this compound) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Poly(pentafluorophenyl methacrylate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of poly(pentafluorophenyl methacrylate) (PPFPMA), a versatile polymer widely utilized in surface modification, bioconjugation, and drug delivery applications. Understanding the solubility of PPFPMA is critical for its effective processing, characterization, and application. This document summarizes known solvent interactions, provides a detailed experimental protocol for solubility determination, and illustrates key conceptual relationships.

Overview of Poly(this compound) Solubility

Poly(this compound) is generally characterized by its broad solubility in a range of common organic solvents. This property is attributed to the presence of the pentafluorophenyl ester group, which imparts a unique combination of polarity and fluorophilicity. The solubility of PPFPMA is a key advantage over other activated ester polymers, such as poly(N-acryloyl succinimide), which often exhibit more limited solubility profiles.[1]

The dissolution of PPFPMA is influenced by several factors, including the polymer's molecular weight and polydispersity, the temperature, and the specific properties of the organic solvent. While comprehensive quantitative solubility data remains dispersed in the scientific literature, a qualitative understanding of its solubility in various solvents has been established through numerous studies.

Qualitative Solubility of Poly(this compound)

Based on a thorough review of published literature, the following table summarizes the qualitative solubility of PPFPMA in a selection of common organic solvents. "Good" indicates that the polymer readily dissolves to form a homogenous solution, often used for techniques like size exclusion chromatography (SEC) and polymer reactions. "Poor" signifies that the polymer does not readily dissolve or may precipitate out of solution.

| Solvent | Qualitative Solubility | References |

| Tetrahydrofuran (THF) | Good | [2][3] |

| Dichloromethane (DCM) | Good | [2][3] |

| Chloroform | Good | Inferred from good solubility in other chlorinated solvents |

| Ethyl Acetate | Good | [2][3] |

| 1,4-Dioxane | Good | [2][3] |

| N,N-Dimethylformamide (DMF) | Good | [2][3] |

| Acetone | Good | Inferred from general descriptions of broad solubility |

| Dimethyl Sulfoxide (DMSO) | Poor (for homopolymer) | [4][5] |

| Alcohols (e.g., Methanol, Ethanol) | Poor | [5] |

| Toluene | Poor | [5] |

It is important to note that for block copolymers containing a PPFPMA segment, the overall solubility will also depend on the nature of the other block(s). For instance, a PEG-b-PPFPMA block copolymer may exhibit different solubility characteristics than a PPFPMA homopolymer.[5]

Hansen Solubility Parameters

Experimental Protocol for Determining the Solubility of Poly(this compound)

The following is a generalized experimental protocol for determining the solubility of PPFPMA in an organic solvent. This protocol is based on standard laboratory practices for polymer solubility testing.[7][8]

4.1 Materials and Equipment

-

Poly(this compound) (PPFPMA) of known molecular weight and polydispersity

-

Selected organic solvent(s) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars or a shaker

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Filtration apparatus (e.g., syringe filters with compatible membranes, such as PTFE)

-

Gravimetric analysis equipment (e.g., aluminum pans, vacuum oven)

4.2 Procedure

-

Preparation of Stock Solutions:

-

Accurately weigh a series of PPFPMA samples into individual glass vials. The mass will depend on the expected solubility range.

-

Using a volumetric pipette, add a precise volume of the chosen organic solvent to each vial to create a range of polymer concentrations (e.g., 1, 5, 10, 20, 50, 100 g/L).

-

-

Dissolution:

-

Securely cap the vials and place them on a magnetic stirrer or shaker.

-

Allow the mixtures to agitate at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This may range from several hours to a few days, depending on the polymer's molecular weight and the solvent. Visual inspection for the disappearance of solid polymer can be used as an initial guide.

-

-

Observation and Separation:

-

After the equilibration period, visually inspect each vial. Note the concentrations at which the polymer completely dissolves to form a clear, homogeneous solution and those where solid polymer remains.

-

For the supersaturated solutions (where solid polymer is visible), carefully filter the solution using a syringe filter to separate the dissolved polymer solution from the undissolved solid. Ensure the filter membrane is compatible with the solvent.

-

-

Quantification (Gravimetric Method):

-

Accurately pipette a known volume of the clear, filtered supernatant into a pre-weighed aluminum pan.

-

Place the pan in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 60-80 °C).

-

Once all the solvent has evaporated and the polymer is completely dry, cool the pan in a desiccator and weigh it again.

-

The mass of the dissolved polymer can be calculated by subtracting the initial mass of the pan from the final mass.

-

The solubility can then be expressed in g/L or other appropriate units by dividing the mass of the dissolved polymer by the volume of the supernatant taken.

-

-

Data Analysis:

-

Plot the amount of dissolved polymer as a function of the initial polymer concentration. The point at which the amount of dissolved polymer plateaus represents the saturation solubility of PPFPMA in that solvent at the tested temperature.

-

Visualizations

Logical Workflow for Polymer Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of polymer solubility.

Relationship Between Polymer/Solvent Properties and Solubility

Caption: A diagram showing the interplay of polymer, solvent, and external factors on solubility.

References

- 1. Poly(pentafluorophenyl acrylate) - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(this compound) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. scispace.com [scispace.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Polymer Solubility Testing → Area → Sustainability [esg.sustainability-directory.com]